(1S,2R)-erythro-Dihydro Bupropion-d9 Hydrochloride
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Overview
Description
rel-(1S,2R)-Dihydro bupropion-d9 (hydrochloride): is a deuterated form of bupropion, a well-known antidepressant and smoking cessation aid. The deuterium atoms replace hydrogen atoms in the molecule, which can enhance its stability and alter its pharmacokinetic properties. This compound is used primarily in scientific research to study the metabolism and pharmacokinetics of bupropion.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of rel-(1S,2R)-Dihydro bupropion-d9 (hydrochloride) involves the reduction of enantiopure ®- and (S)-bupropion using sodium borohydride. The deuterated internal standards, such as bupropion-d9, are prepared as 500 μg/mL DMSO stock solutions and stored at −80°C .
Industrial Production Methods: Industrial production methods for this compound are not widely documented. the preparation typically involves stereoselective synthesis and the use of deuterated reagents to ensure the incorporation of deuterium atoms at specific positions in the molecule.
Chemical Reactions Analysis
Types of Reactions: rel-(1S,2R)-Dihydro bupropion-d9 (hydrochloride) undergoes various chemical reactions, including:
Reduction: Sodium borohydride is commonly used for the reduction of bupropion to its dihydro form.
Substitution: The compound can undergo substitution reactions where deuterium atoms replace hydrogen atoms.
Common Reagents and Conditions:
Sodium Borohydride: Used for reduction reactions.
Deuterated Reagents: Used to incorporate deuterium atoms into the molecule.
Major Products: The major products formed from these reactions include various deuterated metabolites of bupropion, such as hydroxybupropion-d6 and erythrohydrobupropion-d9 .
Scientific Research Applications
rel-(1S,2R)-Dihydro bupropion-d9 (hydrochloride) is used in various scientific research applications, including:
Pharmacokinetic Studies: To investigate the metabolism and distribution of bupropion in the body.
Clinical Pharmacology: To study the effects of bupropion and its metabolites in patients.
Analytical Chemistry: Used as an internal standard in high-throughput stereoselective LC-MS/MS assays.
Mechanism of Action
The mechanism of action of rel-(1S,2R)-Dihydro bupropion-d9 (hydrochloride) is similar to that of bupropion. It primarily acts as a norepinephrine-dopamine reuptake inhibitor (NDRI), which increases the levels of these neurotransmitters in the brain. This action is believed to contribute to its antidepressant and smoking cessation effects .
Comparison with Similar Compounds
Hydroxybupropion-d6: Another deuterated metabolite of bupropion.
Erythrohydrobupropion-d9: A stereoisomer of rel-(1S,2R)-Dihydro bupropion-d9.
Uniqueness: rel-(1S,2R)-Dihydro bupropion-d9 (hydrochloride) is unique due to its specific stereochemistry and the incorporation of deuterium atoms, which can enhance its stability and alter its pharmacokinetic properties compared to non-deuterated bupropion .
Properties
Molecular Formula |
C13H21Cl2NO |
---|---|
Molecular Weight |
287.27 g/mol |
IUPAC Name |
(1S,2R)-1-(3-chlorophenyl)-2-[[1,1,1,3,3,3-hexadeuterio-2-(trideuteriomethyl)propan-2-yl]amino]propan-1-ol;hydrochloride |
InChI |
InChI=1S/C13H20ClNO.ClH/c1-9(15-13(2,3)4)12(16)10-6-5-7-11(14)8-10;/h5-9,12,15-16H,1-4H3;1H/t9-,12-;/m1./s1/i2D3,3D3,4D3; |
InChI Key |
YZHVQDVGTAELNB-ZAFZZGBMSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C(C([2H])([2H])[2H])(C([2H])([2H])[2H])N[C@H](C)[C@H](C1=CC(=CC=C1)Cl)O.Cl |
Canonical SMILES |
CC(C(C1=CC(=CC=C1)Cl)O)NC(C)(C)C.Cl |
Origin of Product |
United States |
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